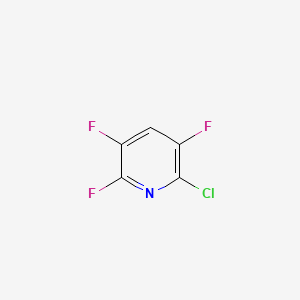

2-Chloro-3,5,6-trifluoropyridine

Overview

Description

2-Chloro-3,5,6-trifluoropyridine (molecular formula C₅HClF₃N, molecular weight 167.52 g/mol) is a halogenated pyridine derivative characterized by chlorine and fluorine substituents at positions 2, 3, 5, and 6 on the aromatic ring. This compound is a key intermediate in pharmaceuticals and agrochemicals due to its electron-withdrawing substituents, which enhance reactivity in nucleophilic substitution and coupling reactions .

Preparation Methods

Preparation via Halogen Exchange and Fluorination

One documented approach to synthesize trifluoropyridine derivatives involves halogen exchange reactions, where chlorinated pyridine precursors are treated with fluorinating agents such as potassium fluoride in polar aprotic solvents.

Key Method from Patent CA1301763C

- Starting Material: 3,5-dichloro-2,4,6-trifluoropyridine or related chlorinated pyridines.

- Fluorinating Agent: Potassium fluoride (KF).

- Solvent: Aprotic solvents such as N-methylpyrrolidone (NMP).

- Reaction Conditions: Elevated temperatures to facilitate halogen exchange.

- Process: The chlorinated pyridine is reacted with KF under stirring and heating, leading to substitution of chlorine atoms by fluorine atoms at specific positions on the pyridine ring.

- Purification: Distillation and crystallization are used to isolate the target trifluoropyridine compound.

This method is notable for its ability to selectively fluorinate chloropyridines, yielding trifluoropyridine derivatives with high purity. However, the process requires careful control of temperature and solvent choice to optimize yield and selectivity.

Catalytic Reduction-Dechlorination Route

Another advanced method involves the catalytic reduction and selective dechlorination of polychlorinated trifluoromethylpyridine derivatives to afford 2-chloro-3-trifluoromethylpyridine, which is structurally related and can be adapted for trifluoropyridine synthesis.

Method from CN112159350A Patent (Adapted for Trifluoropyridine)

- Raw Material: 2,3,6-trichloro-5-trifluoromethylpyridine.

- Catalyst: Palladium on activated carbon (Pd/C), 0.01-0.5% of reaction mass.

- Solvent: Lower aliphatic alcohols such as methanol, ethanol, propanol, or isopropanol.

- Acid-Binding Agent: Added to neutralize acids formed during the reaction.

- Reaction Conditions:

- Temperature: -10 to 65 °C (typical example at 15 °C).

- Hydrogen Pressure: 0.1 to 2.0 MPa (1 atm used in example).

- Reaction Time: 4 to 24 hours (16 hours typical).

- Process:

- Sequential addition of raw material, acid-binding agent, and catalyst into the solvent.

- Hydrogen atmosphere established by vacuum displacement.

- Controlled catalytic hydrogenation to selectively remove chlorine atoms.

- Filtration, rectification (vacuum distillation), and purification to isolate 2-chloro-3-trifluoromethylpyridine.

- Advantages: High purity (>98%), high selectivity (~95%), high conversion (>95%), and cost-effective for industrial production.

This approach demonstrates a mild and selective catalytic hydrogenation to achieve dechlorination without affecting the trifluoromethyl or pyridine ring, offering a valuable route to chlorotrifluoropyridine derivatives.

High-Temperature Chlorination and Fluorination

Other methods reported in literature and patents involve high-temperature reactions of methylpyridine derivatives with chlorine and hydrofluoric acid in the presence of catalysts such as aluminum fluoride or cobalt chloride.

- Starting Materials: 3-methylpyridine or 2-chloro-3-methylpyridine.

- Catalysts: Aluminum fluoride, cobalt chloride.

- Reagents: Chlorine gas, hydrofluoric acid.

- Conditions: Elevated temperatures between 200-400 °C.

- Outcome: Series of chlorinated and fluorinated pyridine derivatives including 2-chloro-3-trifluoromethylpyridine.

While these methods are effective for large-scale synthesis, they require rigorous safety measures due to the use of corrosive and toxic reagents at high temperatures.

Comparative Data Table of Preparation Methods

| Method Type | Starting Material | Key Reagents/Catalysts | Reaction Conditions | Yield/Purity/Selectivity | Notes |

|---|---|---|---|---|---|

| Catalytic Reduction-Dechlorination | 2,3,6-trichloro-5-trifluoromethylpyridine | Pd/C catalyst, acid-binding agent | 15 °C, 0.1 MPa H2, 16 h, methanol | >98% purity, 95% selectivity, >95% conversion | Mild conditions, industrially viable |

| Halogen Exchange Fluorination | 3,5-dichloro-2,4,6-trifluoropyridine | Potassium fluoride (KF) | Elevated temperature, aprotic solvent | High purity, moderate to high yield | Requires polar aprotic solvents |

| High-Temperature Chlorination/Fluorination | 3-methylpyridine or 2-chloro-3-methylpyridine | Chlorine gas, HF, AlF3 or CoCl2 | 200-400 °C | Good yield (up to 84% reported) | Harsh conditions, safety concerns |

Research Findings and Industrial Considerations

- Selectivity and Purity: Catalytic hydrogenation methods provide excellent selectivity and high purity, making them suitable for pharmaceutical-grade products.

- Resource Utilization: The catalytic reduction method utilizes byproducts such as 2,3,6-trichloro-5-trifluoromethylpyridine effectively, enhancing overall process economy.

- Safety and Environmental Impact: High-temperature chlorination and fluorination processes involve hazardous reagents and conditions, necessitating strict safety protocols.

- Scalability: The catalytic reduction approach is amenable to scale-up due to mild conditions and straightforward purification steps.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3,5,6-trifluoropyridine undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom in the compound is susceptible to nucleophilic attack, leading to substitution reactions. Common nucleophiles include amines, thiols, and alkoxides.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide, potassium thiolate, and primary amines are commonly used. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.

Coupling Reactions: Palladium catalysts, such as palladium on carbon, are used in the presence of bases like potassium carbonate. Reactions are conducted under inert atmospheres, such as nitrogen or argon.

Major Products

Nucleophilic Substitution: Products include substituted pyridines with various functional groups, depending on the nucleophile used.

Coupling Reactions: Products are often biaryl compounds or other complex organic molecules.

Scientific Research Applications

Chemical Applications

1. Synthesis of Complex Organic Molecules

- Building Block : 2-Chloro-3,5,6-trifluoropyridine serves as a crucial building block in the synthesis of more complex organic compounds. Its trifluoromethyl group enhances the reactivity and stability of the resulting products.

- Reactions : It participates in various chemical reactions such as nucleophilic substitutions, coupling reactions, and oxidation-reduction processes. For example, it can undergo substitution reactions with nucleophiles like sodium methoxide to yield diverse pyridine derivatives .

2. Agrochemical Development

- Pesticides and Herbicides : The compound is utilized in the development of agrochemicals, particularly in the synthesis of crop protection products. Its structural features contribute to enhanced efficacy against pests and diseases in agriculture .

Biological Applications

1. Antimicrobial Activity

- Inhibition of Pathogens : Research has demonstrated that this compound exhibits significant antimicrobial activity, particularly against Chlamydia trachomatis. Studies indicate that derivatives with trifluoromethyl groups show superior inhibitory effects compared to non-fluorinated analogs .

2. Enzyme Inhibition Studies

- Mechanistic Insights : This compound is employed as a probe in enzyme studies to understand mechanisms of action. Its ability to inhibit specific enzymes allows researchers to modulate metabolic pathways relevant to various diseases .

Medicinal Chemistry

1. Pharmaceutical Intermediates

- Drug Development : The compound acts as an intermediate in the synthesis of several pharmaceutical agents. For instance, it plays a role in the production of drugs targeting viral infections and metabolic disorders due to its ability to interact with biological targets effectively .

2. Case Studies

- Antichlamydial Activity Study : A study evaluated the efficacy of various pyridine derivatives against C. trachomatis, revealing that those containing the trifluoromethyl substituent significantly impaired bacterial growth while preserving host cell viability.

- Enzyme Interaction Studies : Investigations into enzyme inhibition have shown that this compound can effectively bind to target enzymes, leading to potential therapeutic applications .

Mechanism of Action

The mechanism of action of 2-Chloro-3,5,6-trifluoropyridine depends on its specific application. In biological systems, it can interact with various molecular targets, such as enzymes and receptors, through covalent or non-covalent interactions. The presence of halogen atoms enhances its binding affinity and specificity, making it a potent modulator of biological pathways.

Comparison with Similar Compounds

Positional Isomers and Structural Analogues

3-Chloro-2,5,6-trifluoropyridine

- Molecular Formula : C₅HClF₃N

- CAS : 2879-42-7

- Properties : Boiling point 132–134°C; density 1.456 g/cm³; used as a pharmaceutical intermediate .

- Comparison: The chlorine at position 3 (vs. This affects reactivity in substitution reactions and biological activity .

2-Chloro-3,4,5,6-tetrafluoropyridine

- Molecular Formula : C₅ClF₄N

- CAS : 54774-81-1

- Properties : Higher fluorine content increases molecular weight (185.51 g/mol) and polarity, enhancing stability and resistance to oxidation .

- Comparison : The additional fluorine at position 4 increases electron-withdrawing effects, making this compound more reactive in aromatic electrophilic substitutions than 2-chloro-3,5,6-trifluoropyridine .

Trifluoromethyl-Substituted Analogues

2-Chloro-6-(trifluoromethyl)pyridine

- Molecular Formula : C₆H₃ClF₃N

- CAS : 39890-95-4

- Properties : Molecular weight 181.54 g/mol; widely used in agrochemicals (e.g., insecticides) due to the lipophilic CF₃ group .

- Comparison : The CF₃ group enhances lipid solubility, improving membrane penetration in biological systems compared to the fluorine-only derivatives. However, steric hindrance from CF₃ may reduce ring reactivity .

2,4-Dichloro-6-(trifluoromethyl)pyridine

- CAS : 749256-90-4

- Properties : Dual chlorine substituents increase electrophilicity, favoring nucleophilic attack at positions 2 and 4. Used in herbicide synthesis .

Amino- and Bromo-Substituted Derivatives

4-Amino-2-ethoxy-3,5,6-trifluoropyridine

- Properties: Exhibits antimicrobial activity against E. coli and S. aureus due to the amino group’s hydrogen-bonding capability .

- Comparison: The ethoxy and amino groups introduce hydrogen-bond donors/acceptors, enhancing biological interactions compared to non-polar chloro/fluoro derivatives .

2-Amino-4-bromo-3,5,6-trifluoropyridine

- Molecular Formula : C₅H₂BrF₃N₂

- CAS : 3512-12-7

Physicochemical and Application Comparison

Key Research Findings

- Electronic Effects : Fluorine and chlorine substituents increase ring electron deficiency, directing reactivity toward nucleophilic aromatic substitution. Positional isomers show varying regioselectivity .

- Biological Activity: Amino-substituted derivatives (e.g., 4-amino-2-ethoxy-3,5,6-trifluoropyridine) exhibit enhanced antimicrobial properties due to hydrogen bonding, while CF₃ groups improve agrochemical efficacy .

- Synthetic Utility : Chloro/trifluoropyridines serve as versatile intermediates in cross-coupling reactions, enabling access to complex molecules in drug discovery .

Biological Activity

2-Chloro-3,5,6-trifluoropyridine is a fluorinated pyridine derivative known for its diverse biological activities and applications in medicinal chemistry and agrochemicals. The compound's unique structure, featuring both chlorine and trifluoromethyl groups, enhances its reactivity and biological interactions. This article explores the biological activity of this compound, supported by research findings, case studies, and comparative data.

Molecular Formula: CHClFN

The presence of the trifluoromethyl group significantly influences the compound's lipophilicity and ability to penetrate biological membranes. This property is crucial for its interaction with various biological targets.

The mechanism of action involves the compound's ability to inhibit specific enzymes by binding to their active sites. This inhibition can modulate biochemical pathways involved in various physiological processes. The trifluoromethyl group enhances the compound's potency by increasing its binding affinity to target proteins.

Enzyme Inhibition

Research indicates that this compound acts as an inhibitor for several enzymes:

- Cholinesterases: Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is significant for potential Alzheimer's disease therapies. Studies have demonstrated that similar compounds with trifluoromethyl substitutions exhibit potent inhibitory effects on these enzymes .

- Enzyme Mechanisms: The compound is utilized in studies examining enzyme mechanisms due to its ability to act as a probe in biochemical assays .

Antimicrobial Activity

The compound has shown promising antifungal activity compared to other derivatives. Research indicates that trifluoromethyl-substituted pyridines demonstrate higher fungicidal activity than their chlorinated counterparts . This property makes it a candidate for developing new antifungal agents.

Case Study 1: Antiviral Properties

In a study focusing on antiviral properties, derivatives of pyridine including this compound were assessed for their effectiveness against viruses such as Yellow Fever Virus (YFV). The results indicated that certain derivatives could significantly reduce viral titers in treated models .

Case Study 2: Cholinesterase Inhibition

A series of experiments evaluated the inhibitory effects of various pyridine derivatives on AChE and BChE. The results showed that compounds similar to this compound had IC50 values indicating effective inhibition of these enzymes, suggesting potential therapeutic applications in neurodegenerative diseases .

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Key Features | Biological Activity |

|---|---|---|---|

| This compound | CHClFN | High lipophilicity; enzyme inhibitor | Inhibits AChE and BChE; antifungal |

| 2-Chloro-4,6-difluoropyridine | CHClFN | Fewer fluorine substituents; different reactivity | Less potent against enzymes |

| 3-Chloro-5-(trifluoromethyl)pyridin-2-ol | CHClFN | Similar structure; potential herbicidal properties | Moderate enzyme inhibition |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-chloro-3,5,6-trifluoropyridine, and how can reaction conditions be controlled to improve yield?

- Methodological Answer : The synthesis of halogenated pyridines often involves high-temperature catalytic vapor-phase chlorination or halogen exchange. For example, 2-chloro-5-(trifluoromethyl)pyridine is produced as a by-product during the synthesis of 2-chloro-3-(trifluoromethyl)pyridine via chlorination of β-picoline . To enhance yield, continuous flow processes with automated control of temperature, pressure, and reagent stoichiometry are recommended, as demonstrated in the production of related thiazolo-pyridine derivatives . Monitoring by-products (e.g., via GC-MS ) and optimizing catalyst loading can mitigate side reactions.

Q. How can spectroscopic techniques (e.g., FT-IR, GC-MS) be employed to confirm the structure and purity of this compound?

- Methodological Answer : FT-IR is critical for identifying functional groups, such as C-F (1450–1190 cm⁻¹) and C-Cl stretches, while GC-MS confirms molecular weight and purity. For example, GC-MS analysis of 4-amino-2-ethoxy-3,5,6-trifluoropyridine revealed a single component, validating synthetic efficiency . High-resolution mass spectrometry (HRMS) and ¹⁹F-NMR are further recommended to resolve ambiguities in fluorinated analogs .

Advanced Research Questions

Q. What challenges arise in achieving regioselective functionalization of this compound, and how can they be addressed?

- Methodological Answer : Regioselectivity is hindered by competing reactivities of chlorine and fluorine substituents. Studies on 2-chloro-5-(trifluoromethyl)pyridine show that meta-directing effects of the trifluoromethyl group dominate, favoring substitution at the 4-position . To redirect reactivity, use directing groups (e.g., azetidine in 2-(azetidin-1-yl)-3-chloro-5-(trifluoromethyl)pyridine) or transition-metal catalysts (e.g., Pd for Suzuki-Miyaura coupling) . Computational modeling of electron density maps can predict reactive sites.

Q. How can researchers resolve contradictions in synthetic by-product profiles during large-scale production?

- Methodological Answer : By-products like 2-chloro-3-(trifluoromethyl)pyridine and dehalogenated derivatives often form due to incomplete chlorination or over-reduction . Analytical techniques such as HPLC with UV detection (for separation) and ¹³C-NMR (for structural elucidation) are essential. For instance, selective hydrogenolysis of chlorinated intermediates in acetic acid yielded 78% pure 4-monochloro derivatives by exploiting pKa differences during extraction .

Q. What strategies enable efficient cross-coupling reactions (e.g., Suzuki-Miyaura) with this compound?

- Methodological Answer : The chlorine atom at the 2-position is highly reactive in palladium-catalyzed couplings. Using Pd(PPh₃)₄ as a catalyst and aryl boronic acids in THF/water at 80°C achieves coupling at the 2-position, while the trifluoromethyl group stabilizes the transition state . For sterically hindered positions (e.g., 3- or 5-), microwave-assisted synthesis reduces reaction times and improves yields .

Q. How can selective substitution reactions be designed to modify specific halogen sites?

- Methodological Answer : Nucleophilic aromatic substitution (SNAr) at the 2-chloro position is favored under basic conditions (e.g., K₂CO₃ in DMF). For example, amines or thiols selectively displace chlorine in 2-(azetidin-1-yl)-3-chloro-5-(trifluoromethyl)pyridine . To target fluorine substitution, harsh conditions (e.g., Mg/EtOH) or photoredox catalysis may be required, though trifluoromethyl groups are typically inert .

Q. What purification strategies exploit physicochemical properties (e.g., pKa) to isolate this compound from complex mixtures?

- Methodological Answer : Separation based on pKa differences is effective. For example, adjusting the pH to 2.1 removes starting materials (pKa ≈ 0.98) via ether extraction, while raising the pH to 4.6 isolates protonated derivatives . Column chromatography with fluorinated stationary phases (e.g., C18) further resolves polar by-products .

Properties

IUPAC Name |

2-chloro-3,5,6-trifluoropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5HClF3N/c6-4-2(7)1-3(8)5(9)10-4/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWTRXUDYIUGKCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC(=C1F)Cl)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5HClF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60505804 | |

| Record name | 2-Chloro-3,5,6-trifluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60505804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

344324-99-8 | |

| Record name | 2-Chloro-3,5,6-trifluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60505804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.